molecular formula C16H11FN4OS B2719075 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-43-4

3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2719075
CAS No.: 894066-43-4
M. Wt: 326.35
InChI Key: YEPXOZKIHBWITK-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel synthetic compound designed for research use in life sciences. This chemical features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activity . The molecular scaffold is further functionalized with a furan-2-yl moiety and a 2-fluorobenzylthio group, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine architecture have been investigated in scientific literature for various applications, including as potential antimicrobial agents and as core structures in the development of kinase inhibitors . Researchers can utilize this molecule as a key intermediate or building block in organic synthesis, or as a candidate for screening against novel biological targets in drug discovery programs. This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific purity, analytical data, and storage information, please consult the Certificate of Analysis or contact our technical support team.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPXOZKIHBWITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with furan-2-carbaldehyde, followed by the introduction of the 2-fluorobenzylthio group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones under mild oxidative conditions.

    Reduction: The triazolopyridazine core can be reduced to yield dihydro derivatives.

    Substitution: The 2-fluorobenzylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and related oxidized derivatives.

    Reduction: Dihydrotriazolopyridazine derivatives.

    Substitution: Various substituted triazolopyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the 2-fluorobenzylthio group and the furan ring can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3 (Thioether Group)

Modifications at position 3 influence receptor binding and selectivity:

  • 3-((4-Chlorobenzyl)thio)-6-(thien-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (): Replacing fluorine with chlorine increases steric bulk and alters electronic properties, which may reduce CNS bioavailability but improve stability .
  • TPA023 (): The 2-fluorophenyl group (without a thioether linkage) confers selectivity for α2/α3 GABAA receptors, demonstrating non-sedating anxiolytic effects .

Substituent Variations at Position 6 (Aryl/Heteroaryl Group)

The heterocyclic group at position 6 dictates target engagement:

  • Thien-2-yl (): Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter binding kinetics in thiophene-containing analogs .
  • Pyridin-4-yl (): Aromatic nitrogen atoms in pyridine improve water solubility (e.g., 33.7 μg/mL at pH 7.4) but may reduce membrane permeability .

Structure-Activity Relationships (SAR)

  • Thioether vs. Ether Linkages : Thioether groups (e.g., 2-fluorobenzylthio) enhance metabolic stability compared to ether-linked analogs like TPA023 .
  • Fluorine Substitution : Fluorine at the benzyl position improves receptor binding affinity and pharmacokinetic profiles in CNS-targeted compounds .
  • Heteroaryl Groups : Furan and thiophene at position 6 are associated with antimicrobial activity, while pyridine or triazole moieties correlate with enzyme inhibition (e.g., PDE4) .

Biological Activity

3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyridazine core structure, which is known for its stability and versatility in various chemical reactions. The presence of functional groups such as the 2-fluorobenzylthio and furan moieties enhances its chemical properties and biological activities.

Chemical Structure

The IUPAC name of the compound is 3-((2-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. Its molecular formula is C16H14FN4SC_{16}H_{14}FN_4S, and it has a molecular weight of approximately 314.37 g/mol.

Property Value
Molecular FormulaC16H14FN4SC_{16}H_{14}FN_4S
Molecular Weight314.37 g/mol
CAS Number891093-53-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyridazine Core : This is achieved by reacting hydrazine derivatives with pyridazine-3,6-dione under reflux conditions.
  • Introduction of the 2-Fluorobenzylthio Group : This group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol derivative.
  • Attachment of the Furan Group : The furan moiety is added through a coupling reaction, often utilizing palladium-catalyzed methods.

Biological Activity

Research indicates that 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits diverse biological activities:

Anticancer Properties

Studies have shown that this compound may inhibit specific enzymes and receptors involved in cancer cell signaling pathways. For instance:

  • Kinase Inhibition : It has been reported to inhibit kinase activity, which is crucial for cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.

Antimicrobial Activity

Preliminary investigations suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains by interfering with their metabolic processes.

Antiviral Potential

The compound's structure suggests potential activity against viral infections. Similar compounds within the triazolo-pyridazine class have demonstrated antiviral effects, indicating that further studies could reveal significant antiviral properties for this compound as well.

The exact mechanism through which 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects involves:

  • Enzyme Inhibition : Targeting specific kinases or proteases that play critical roles in cellular signaling.
  • Disruption of Cellular Pathways : Altering pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • In Vitro Studies : In vitro assays have indicated significant inhibition of cancer cell lines at micromolar concentrations.
    • Example: A study found that compounds with similar structures exhibited IC50 values ranging from 10 to 30 μM against breast cancer cell lines.
  • Comparative Analysis : When compared to existing anticancer agents, this compound showed enhanced activity due to its unique structural features.

Future Research Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.

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